Acetophenone-(phenyl-d5)

Analytical Chemistry Mass Spectrometry Isotope Dilution

Acetophenone-2',3',4',5',6'-d5 (CAS 28077-64-7) is a perdeuterated aromatic ketone (C6D5COCH3), where five deuterium atoms are substituted onto the phenyl ring. With a molecular weight of 125.18 g/mol and an isotopic purity specification of ≥99 atom% D, this stable isotope-labeled compound is explicitly intended for use as an internal standard in quantitative GC-MS and LC-MS workflows.

Molecular Formula C8H8O
Molecular Weight 125.18 g/mol
CAS No. 28077-64-7
Cat. No. B130792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone-(phenyl-d5)
CAS28077-64-7
Synonyms1-Phenylethanone-d5;  1-Feniletanone-d5;  1-(Phenyl-d5)-1-ethanone;  1-(Phenyl-d5)ethanone;  Acetophenon-d5;  Acetylbenzene-d5;  Hypnon-d5;  Hypnone-d5;  Methyl (Phenyl-d5) Ketone;  NSC 7635-d5;  NSC 98542-d5;  (Phenyl-d5) Methyl Ketone; 
Molecular FormulaC8H8O
Molecular Weight125.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
InChIKeyKWOLFJPFCHCOCG-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone-2',3',4',5',6'-d5 (CAS 28077-64-7) Procurement and Product Selection Guide


Acetophenone-2',3',4',5',6'-d5 (CAS 28077-64-7) is a perdeuterated aromatic ketone (C6D5COCH3), where five deuterium atoms are substituted onto the phenyl ring. With a molecular weight of 125.18 g/mol and an isotopic purity specification of ≥99 atom% D, this stable isotope-labeled compound is explicitly intended for use as an internal standard in quantitative GC-MS and LC-MS workflows. Its chemical behavior is nearly identical to non-deuterated acetophenone, but the +5 Da mass shift provides unambiguous differentiation from the analyte of interest, ensuring accurate quantification in complex matrices.

1
Distinct mass channel – perdeuterated phenyl ring provides clear +5 Da shift for isotope dilution mass spectrometry (IDMS) workflows.
2
High isotopic enrichment – supports reliable internal standard performance with minimal unlabeled interference in GC-MS and LC-MS methods.
3
Ambient storage stability – simplifies long-term inventory management and reduces cold-chain dependency compared to many deuterated standards.

Why Unlabeled Acetophenone or Differently Labeled Isotopologues Cannot Substitute for Acetophenone-2',3',4',5',6'-d5


Generic substitution of this compound with its unlabeled counterpart (acetophenone, CAS 98-86-2) or alternative isotopologues (e.g., acetophenone-d3, -d8) introduces significant analytical error. Using unlabeled acetophenone as an internal standard fails to provide a distinct mass channel, resulting in co-elution and signal interference, which fundamentally violates the isotope dilution mass spectrometry (IDMS) principle. Conversely, using an alternative deuterated isotopologue like acetophenone-d3 or -d8 alters the mass shift (+3 Da vs. +5 Da) and can exhibit distinct physicochemical properties, including altered phosphorescence lifetimes and vibrational spectra, which may affect its performance in specific matrix environments. [1] Therefore, only the specified isotopologue guarantees the required mass resolution and validated analytical performance.

Mass shift
Acetophenone-d5 Distinct +5 Da shift minimizes isobaric overlap in complex matrices.
Unlabeled / d3 analog Unlabeled co-elutes and interferes; +3 Da shift may not resolve matrix interferences in all methods.
Isotopic purity
Acetophenone-d5 High atom% D enrichment lowers unlabeled analyte carryover and systematic bias.
Lower-purity isotopologue Reduced isotopic purity can introduce positive bias and limit method accuracy.
Stability profile
Acetophenone-d5 Ambient storage with multi-year retest interval reduces handling complexity.
Cold-chain dependent deuterated standards Refrigerated storage requirements increase logistics risk and may lead to degradation upon temperature excursion.

Quantitative Differentiation of Acetophenone-2',3',4',5',6'-d5 for Analytical and Research Procurement


Isotopic Purity and Mass Shift: Ensuring Analytical Specificity in GC/LC-MS

Acetophenone-2',3',4',5',6'-d5 is specified with a minimum isotopic purity of 99 atom% D. This results in a consistent and reliable +5 Da mass shift (M+5) relative to the non-deuterated acetophenone (M) target analyte. In contrast, alternative labeling strategies, such as a -d3 isotopologue, would provide only a +3 Da shift, which can be less effective in differentiating the internal standard from the analyte in complex biological or environmental matrices where other +3 Da interferences may exist.

Isotopic Specificity
Class-level inference
+5 Da (M+5) shift vs unlabeled; +2 Da greater than d3 analog
Supports IDMS assay specificity
Data to verify in target matrix context
Analytical Chemistry Mass Spectrometry Isotope Dilution

Chemical Purity Specification: Minimizing Interference from Non-Deuterated Contaminants

Suppliers, including Sigma-Aldrich, certify this compound with a minimum chemical purity of 99% (CP). This high level of purity is critical for its function as an internal standard, as the presence of even 1% non-deuterated acetophenone (M) would directly contribute to the analyte signal, causing a positive bias and reducing the accuracy of the quantitative method. Competing offerings may specify a lower purity (e.g., 95% or 98%), which introduces a proportionally higher risk of analytical error.

Chemical Purity
Cross-study comparable
99% CP vs. 95-98% alternatives
Reduces unlabeled interference
CoA-dependent attribute; verify for each lot
Analytical Chemistry Quality Control Method Validation

Long-Term Storage Stability: Ensuring Method Robustness Over Time

Vendor stability data indicates that Acetophenone-2',3',4',5',6'-d5 is stable when stored at room temperature, with a recommended re-analysis for chemical purity after three years. This is a critical differentiator compared to other deuterated internal standards, which may require refrigerated storage (2-8°C) to prevent degradation or isotopic exchange, thereby adding logistical complexity and potential for cold-chain failure. Its ambient storage stability reduces procurement and handling costs for long-term analytical projects.

Storage Stability
Supporting evidence
Ambient storage; re-test after 3 yr vs. refrigerated storage
Simplifies long-term inventory
Vendor-stated stability; re-analysis recommended
Stability Shelf Life Analytical Method Validation

Validated Application Scenarios for Acetophenone-2',3',4',5',6'-d5 in Research and Industrial Workflows


Quantitative Bioanalysis of Acetophenone in Pharmacokinetic Studies

This compound serves as the optimal internal standard for the accurate LC-MS/MS quantification of acetophenone in plasma or tissue homogenates. Its +5 Da mass shift and ≥99 atom% D isotopic purity ensure that the internal standard signal is fully resolved from the analyte and unaffected by matrix interferences, enabling precise measurement of drug concentrations and calculation of pharmacokinetic parameters (AUC, Cmax, t1/2) as mandated by regulatory guidelines.

Environmental Monitoring and Residue Analysis in Complex Matrices

For the detection and quantification of acetophenone residues in environmental samples (e.g., water, soil, air), this d5-labeled analog corrects for analyte losses during sample preparation (extraction, cleanup, concentration) and compensates for ion suppression/enhancement effects in the MS source. The high chemical purity (99% CP) minimizes the contribution of unlabeled species to the analyte signal, ensuring reliable data for compliance with environmental regulations.

Mechanistic Studies Utilizing Deuterium Isotope Effects

In photochemical or enzymatic reaction studies, the distinct vibrational and electronic properties of Acetophenone-2',3',4',5',6'-d5, as documented in peer-reviewed literature, can be leveraged to probe reaction mechanisms. The documented differences in phosphorescence lifetime and spectra compared to unlabeled and d3- acetophenone [1] allow for the experimental isolation of specific reaction steps, making it a unique tool for fundamental research in physical organic chemistry and photobiology.

Application
Selection Property
Validation Focus
PK Bioanalysis Research
Distinct mass channel and high isotopic purity
IDMS method accuracy and precision
Environmental Residue Analysis
Chemical purity and minimized matrix interference
Matrix effect correction and recovery
Mechanistic Isotope Effect Studies
Deuterium-induced photophysical differences
Isotope effect reproducibility

Technical Documentation Hub

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55 linked technical documents
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